molecular formula C32H62O2 B1677265 Oleyl myristate CAS No. 22393-93-7

Oleyl myristate

Cat. No.: B1677265
CAS No.: 22393-93-7
M. Wt: 478.8 g/mol
InChI Key: WMOBLRURFXZUMY-UHFFFAOYSA-N
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Description

Oleyl myristate is an ester formed from the reaction of oleyl alcohol and myristic acid. It is commonly used in cosmetics and personal care products due to its emollient properties, which help to soften and smooth the skin .

Mechanism of Action

Target of Action

Oleyl myristate is a wax ester that primarily targets the skin. It is used as a penetration enhancer in transdermal drug delivery systems . Its role is to increase the permeability of the skin, allowing for the efficient delivery of active pharmaceutical ingredients.

Mode of Action

This compound, like other penetration enhancers, works by interacting with the intercellular lipid bilayers in the stratum corneum . This interaction alters the solubilizing ability of the skin, promoting the partition of drugs into the skin and enhancing their absorption .

Biochemical Pathways

It is known that penetration enhancers like this compound can disrupt the lipidic structure of the skin and interact with intercellular proteins . This disruption enhances the permeability of the skin, allowing for the increased absorption of drugs.

Pharmacokinetics

This allows for the enhanced absorption of the active pharmaceutical ingredient into the systemic circulation .

Result of Action

The primary result of this compound’s action is the enhanced permeability of the skin, leading to improved absorption of drugs administered transdermally . This can lead to more efficient drug delivery, potentially improving the efficacy of the treatment and patient compliance.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the condition of the skin, such as its hydration level and integrity, can impact the effectiveness of this compound as a penetration enhancer. Additionally, factors such as temperature and pH may also affect its stability and efficacy .

Biochemical Analysis

Biochemical Properties

Oleyl myristate plays a role in various biochemical reactions, particularly those involving lipid metabolism. It interacts with enzymes such as lipases, which catalyze the hydrolysis of ester bonds in lipids. This interaction is crucial for the breakdown and utilization of this compound in metabolic processes. Additionally, this compound can interact with proteins and other biomolecules, influencing their function and stability .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of protein kinase C, which plays a key role in cell signaling and regulation. This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting cell function and behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, this compound can inhibit the activity of certain lipases, preventing the breakdown of lipid molecules. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity. Long-term exposure to this compound can result in alterations in cellular function, including changes in lipid metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on lipid metabolism and skin health. At high doses, it can cause toxic or adverse effects, including inflammation and disruption of cellular function. Threshold effects have been observed, where the impact of this compound becomes more pronounced at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as fatty acid synthase and acetyl-CoA carboxylase, which are involved in the synthesis and regulation of fatty acids. These interactions can influence metabolic flux and alter the levels of metabolites within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. For example, it can bind to fatty acid-binding proteins, which facilitate its transport to specific cellular compartments. This transport is essential for the proper localization and accumulation of this compound, influencing its biochemical activity .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its activity. It can be directed to particular organelles through targeting signals and post-translational modifications. For instance, this compound may be localized to the endoplasmic reticulum or mitochondria, where it can influence lipid metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

Oleyl myristate is synthesized through an esterification reaction between oleyl alcohol and myristic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

Oleyl myristate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Oleyl alcohol and myristic acid.

    Oxidation: Various oxidation products, depending on the specific conditions.

    Reduction: Oleyl alcohol and myristyl alcohol.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • Isopropyl myristate
  • Ethyl myristate
  • Butyl myristate
  • Cetyl myristate
  • Decyl myristate
  • Glyceryl myristate
  • Isostearyl myristate
  • Lauryl myristate
  • Methyl myristate
  • Myristyl myristate
  • Octyldodecyl myristate
  • Propylene glycol myristate
  • Tetradecyloctadecyl myristate
  • Tridecyl myristate

Uniqueness

Oleyl myristate is unique among these compounds due to its specific combination of oleyl alcohol and myristic acid, which imparts distinct emollient properties and enhances skin penetration. This makes it particularly valuable in cosmetic and pharmaceutical formulations where skin conditioning and enhanced delivery of active ingredients are desired .

Properties

IUPAC Name

octadec-9-enyl tetradecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H62O2/c1-3-5-7-9-11-13-15-16-17-18-19-21-23-25-27-29-31-34-32(33)30-28-26-24-22-20-14-12-10-8-6-4-2/h16-17H,3-15,18-31H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOBLRURFXZUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H62O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00945048
Record name Octadec-9-en-1-yl tetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00945048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22393-93-7
Record name Octadec-9-en-1-yl tetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00945048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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